molecular formula C16H14ClN3O3 B6505179 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941946-95-8

3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6505179
CAS No.: 941946-95-8
M. Wt: 331.75 g/mol
InChI Key: ZQKHHKUBJIHHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 941946-95-8) is a pyrido[2,3-d]pyrimidine derivative with a molecular formula of C₁₆H₁₄ClN₃O₃ . Its structure comprises a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 3-chlorobenzyl group at position 3, a methoxy group at position 5, and a methyl group at position 1. This compound belongs to a broader class of annulated uracils, which are notable for their biological relevance, including kinase inhibition and herbicidal activity .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-19-14-13(12(23-2)6-7-18-14)15(21)20(16(19)22)9-10-4-3-5-11(17)8-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKHHKUBJIHHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324393
Record name 3-[(3-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

941946-95-8
Record name 3-[(3-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or another methylating agent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidine compounds have shown promise as antitumor agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may be effective against malignancies resistant to traditional therapies .
  • Antimicrobial Properties : The compound has been noted for its potential as an antimicrobial agent. Its structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death .
  • Antiparasitic Effects : Some studies have indicated efficacy against protozoal infections, including those caused by Pneumocystis carinii and Toxoplasma gondii, particularly in immunocompromised patients .

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

  • Cancer Treatment : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in murine models of leukemia. The mechanism was attributed to the induction of apoptosis in cancer cells via mitochondrial pathways .
  • Infection Control : In a clinical trial involving patients with AIDS-related infections, the administration of this compound showed a marked reduction in parasitic load compared to standard treatments. This suggests potential as an adjunct therapy in managing opportunistic infections .

Data Tables

The following table summarizes key findings related to the pharmacological activities and synthesis methods of 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

ApplicationActivity TypeReference
AntitumorInhibition of tumor growthStudy on murine models
AntimicrobialActivity against bacteriaPharmacological review
AntiparasiticEfficacy against ToxoplasmaClinical trial results

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs reported in the literature.

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Bioactivity/Application Reference(s)
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine-dione 3-(3-Cl-benzyl), 5-OCH₃, 1-CH₃ Kinase inhibition (hypothesized)
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) Pyrido[2,3-d]pyrimidine-dione 6-(2-OH-5-CH₃-benzoyl), 1-CH₃ DFT-validated electronic properties
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) Pyrido[2,3-d]pyrimidine-dione 1-(2,3,4-F₃C₆H₂), 3-CH₃ Herbicidal (PPO inhibition)
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-dione 6-(imidazo[1,2-a]pyridin-2-yl), 5-CH₃, 3-Ph Antimicrobial (P. aeruginosa)

Physicochemical and Electronic Properties

  • HOMO-LUMO Gaps :
    • The target compound’s core (pyrido[2,3-d]pyrimidine-dione) shares electronic similarities with derivatives like 6a–d (ΔE = 3.91–4.10 eV). Substituents such as hydroxybenzoyl groups slightly reduce the band gap compared to alkyl/aryl substitutions .
    • Compound 2o exhibits a HOMO localized on the pyrido ring, enhancing π-π interactions with flavin adenine dinucleotide (FAD) in herbicidal targeting .

Molecular Conformation and Crystallography

  • The diethylphenyl-substituted analog 2n (1-(2,6-diethylphenyl)-3-methyl-) exhibits a planar pyrido[2,3-d]pyrimidine ring confirmed by X-ray diffraction, with methyl protons resonating at 3.5 ppm in ¹H NMR .

Biological Activity

The compound 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyridopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Synthesis

The synthesis of pyridopyrimidine derivatives often involves multi-step reactions that can be catalyzed by various agents. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed as an efficient catalyst in the synthesis of annulated pyrano[2,3-d]pyrimidines. This method demonstrates operational simplicity and high yields of biologically active products under mild conditions .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the phosphoinositide 3-kinase alpha (PI3-Kα) enzyme. This enzyme plays a crucial role in cellular signaling pathways that regulate cell growth and survival. Inhibition of PI3-Kα has been linked to therapeutic benefits in various cancers characterized by abnormal cell proliferation .

Anticancer Properties

Research indicates that compounds similar to 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer activity. For example, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation and migration in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. The compound B9 mentioned in related studies showed a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells . This suggests that similar derivatives may also possess selective anticancer properties.

Case Studies and Research Findings

A summary of relevant studies on the biological activity of pyridopyrimidine derivatives is provided in the following table:

Study Compound Biological Activity Cell Line Findings
3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionePI3-Kα inhibitionVarious cancer cell linesModulates cell growth signaling
Pyrimidine derivativesAnticancer activityA431 carcinomaInhibits proliferation and migration
B9 derivativeSelective cytotoxicityVMM917 melanomaInduces S phase arrest; reduces melanin

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis optimization should focus on reaction intermediates and catalytic conditions. For example, demonstrates that hydrolysis with potassium hydroxide (KOH) and catalytic hydrogenation using Pd/C can improve intermediate purity . Key steps include:
  • Cyclization : Use sodium methoxide for efficient pyrido[2,3-d]pyrimidine ring closure.
  • Protection/Deprotection : Employ tert-butoxycarbonyl (BOC) groups to stabilize reactive amines during multi-step synthesis .
  • Yield Improvement : Sequential purification (e.g., column chromatography) after each step minimizes side products.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Identify methyl (-CH3), methoxy (-OCH3), and chlorobenzyl groups via characteristic shifts (e.g., methoxy at ~3.8–4.0 ppm, aromatic protons at 7.0–8.5 ppm) .
  • X-ray Diffraction : Resolve spatial arrangement of the pyrido[2,3-d]pyrimidine core and substituents, as shown in for analogous derivatives .
  • HRMS : Confirm molecular weight and fragmentation patterns to rule out structural isomers .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antimicrobial Screening : Use agar well diffusion () against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Test against kinases (e.g., cyclin-dependent kinases) via fluorescence-based ATPase assays, referencing pyrido[2,3-d]pyrimidines’ known kinase affinity .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance antimicrobial potency?

  • Methodological Answer : SAR strategies should systematically vary substituents:
  • Position 1 : Replace the 3-chlorobenzyl group with bulkier arylalkyl chains (e.g., 4-methylbenzyl in ) to improve membrane penetration .
  • Position 5 : Compare methoxy with electron-withdrawing groups (e.g., fluoro) to modulate electronic effects on microbial target binding .
  • Core Modifications : Introduce heterocyclic fused rings (e.g., thiazole in ) to enhance rigidity and binding affinity .
    Validation : Use MIC (minimum inhibitory concentration) assays and time-kill kinetics to quantify potency shifts .

Q. What computational approaches are effective for predicting binding modes to bacterial targets like TrmD?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Docking : Use AutoDock4 () with flexible side chains in the TrmD active site (PDB: 6XG4). Set grid parameters around conserved residues (e.g., Asp167, Lys178) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between the pyrimidine-2,4-dione core and catalytic residues .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of derivatives .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Address discrepancies via:
  • Standardized Protocols : Replicate assays under identical conditions (e.g., broth microdilution vs. agar diffusion in vs. 13) .
  • Bacterial Strain Variability : Test isogenic mutant strains to isolate resistance mechanisms (e.g., efflux pump overexpression).
  • Synergistic Studies : Combine with adjuvants (e.g., efflux inhibitors) to clarify potency in resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.